molecular formula C17H15FN2O B5859726 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B5859726
M. Wt: 282.31 g/mol
InChI Key: FIMNQLUGKXPQNF-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a compound that features a fluorine atom, an indole moiety, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is believed to be dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA. Inhibitors of DHODH have been found to have immunosuppressant, antiproliferative, and antimalarial activities .

Mode of Action

The compound interacts with its target, DHODH, by inhibiting its activity. This inhibition disrupts the synthesis of pyrimidines, thereby affecting the replication of DNA and RNA in cells

Biochemical Pathways

The inhibition of DHODH affects the de novo synthesis pathway of pyrimidines. This disruption can lead to a decrease in the production of DNA and RNA, affecting cell proliferation and immune response . The downstream effects of this disruption can vary depending on the type of cell and the overall state of the organism.

Result of Action

The molecular and cellular effects of the compound’s action would likely include a decrease in cell proliferation due to the reduced availability of pyrimidines for DNA and RNA synthesis . This could potentially lead to antiproliferative effects, which could be beneficial in the treatment of conditions characterized by excessive cell proliferation, such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide can be synthesized through a reaction between tryptamine and flurbiprofen, using N,N’-Dicyclohexylcarbodiimide as a coupling agent . The reaction typically involves the following steps:

  • Dissolve tryptamine and flurbiprofen in an appropriate solvent such as dichloromethane.
  • Add N,N’-Dicyclohexylcarbodiimide to the reaction mixture to facilitate the coupling reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the resulting product using column chromatography or recrystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c18-15-7-3-1-6-14(15)17(21)19-10-9-12-11-20-16-8-4-2-5-13(12)16/h1-8,11,20H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMNQLUGKXPQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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